3-(Hydrazonomethyl)-2-methyl-1H-indole
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Overview
Description
3-(Hydrazonomethyl)-2-methyl-1H-indole is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazonomethyl)-2-methyl-1H-indole typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with hydrazine or its derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazonomethyl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
3-(Hydrazonomethyl)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Hydrazonomethyl)-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Hydrazonomethyl)-1H-indole: Lacks the methyl group at the 2-position.
2-Methyl-1H-indole-3-carbaldehyde: Precursor in the synthesis of 3-(Hydrazonomethyl)-2-methyl-1H-indole.
Hydrazones of other indole derivatives: Similar structure but different substituents on the indole ring.
Uniqueness
This compound is unique due to the presence of both the hydrazone group and the methyl group at the 2-position of the indole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
3-(Hydrazonomethyl)-2-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
IUPAC Name: this compound
The compound features an indole ring, which is known for its role in various biological activities. The presence of a hydrazone group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results are summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 100 |
The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies assessed its cytotoxicity against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The findings are detailed in the table below:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 15 |
HT-29 | 20 |
MCF-7 | 25 |
These results indicate that the compound exhibits promising cytotoxic effects, particularly against HepG2 cells, making it a candidate for further development in cancer therapy .
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways within microbial and cancer cells. Studies suggest that the compound may interact with DNA and RNA synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of various derivatives of hydrazone compounds, including this compound. The study found that modifications to the hydrazone structure significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug design .
Case Study 2: Anticancer Activity
Another study focused on the synthesis of novel indole derivatives based on this compound. These derivatives were tested for their anticancer activity against multiple cell lines. The results showed enhanced activity compared to the parent compound, suggesting that further structural modifications could yield more potent anticancer agents .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl)methylidenehydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-9(6-12-11)8-4-2-3-5-10(8)13-7/h2-6,13H,11H2,1H3 |
InChI Key |
ZPOFVVLMERAHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NN |
Origin of Product |
United States |
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